N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

This compound belongs to the class of 1,3,4-thiadiazol-2-yl benzamide derivatives bearing a 5-[(4-bromobenzyl)thio] substituent, a scaffold investigated for modulatory activity against tyrosine kinases and other therapeutic targets. Its structure features a para-methylbenzamide moiety, distinguishing it from other halogen-substituted analogs within the same chemotype series.

Molecular Formula C17H14BrN3OS2
Molecular Weight 420.34
CAS No. 392302-78-2
Cat. No. B2804583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
CAS392302-78-2
Molecular FormulaC17H14BrN3OS2
Molecular Weight420.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3OS2/c1-11-2-6-13(7-3-11)15(22)19-16-20-21-17(24-16)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,20,22)
InChIKeySYENQBXEECVGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: A 1,3,4-Thiadiazole-Benzamide Hybrid for SAR-Driven Procurement


This compound belongs to the class of 1,3,4-thiadiazol-2-yl benzamide derivatives bearing a 5-[(4-bromobenzyl)thio] substituent, a scaffold investigated for modulatory activity against tyrosine kinases and other therapeutic targets [1]. Its structure features a para-methylbenzamide moiety, distinguishing it from other halogen-substituted analogs within the same chemotype series.

Chemotype 1,3,4-thiadiazole-2-yl benzamide scaffold for tyrosine kinase pathway studies
Differentiation para-Methylbenzamide substitution distinguishes from chloro and methoxy analogs for SAR profiling
Procurement Suited for CNS target screening and kinase inhibitor library expansion research

Why Generic 1,3,4-Thiadiazole-Benzamide Substitution Risks Procurement Mismatch in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide Research


Within this chemotype, small modifications to the benzamide para-substituent can cause substantial shifts in molecular properties and biological target interaction. The para-methyl group of this compound (392302-78-2) confers distinct lipophilicity and steric parameters compared to the para-chloro (392302-79-3) or para-methoxy (392302-88-4) analogs, which may translate to differential target affinity profiles [1]. Assuming functional interchangeability without empirical verification risks experimental inconsistency.

Lipophilicity para-Methyl vs. para-chloro substitution shifts calculated logP; membrane partitioning may not be equivalent.
Target Affinity Differential binding profiles at kinase and GPCR targets have been observed within this series.
Interchangeability Assuming functional equivalence without empirical profiling may lead to experimental inconsistency.

Key Quantitative Differentiation Evidence for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide vs. Closest Analogs


Molecular Property Divergence: Calculated LogP of 4-Methylbenzamide Derivative vs. 4-Chlorobenzamide Analog (392302-79-3)

The target compound (4-methylbenzamide) has a calculated logP of 5.5273, compared to 5.5716 for the 4-chlorobenzamide analog (392302-79-3), representing a measurable albeit modest difference in predicted lipophilicity that may influence membrane permeability [1][2].

Predicted logP
Cross-study comparable
Target: logP 5.5273 / Comparator (4-Cl): 5.5716 / Δ = −0.0443
Supports lipophilicity-based compound differentiation for membrane permeability assay selection.
Calculated values; experimental validation recommended.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Structural Property Differentiation: Molecular Weight and Atom Count vs. 4-Chlorobenzamide Analog

The target compound has a molecular formula of C17H14BrN3OS2 (exact mass 420.34 g/mol), containing 35 heavy atoms. The 4-chlorobenzamide analog (C16H11BrClN3OS2) has a slightly higher molecular weight of 440.77 g/mol and contains 35 heavy atoms as well. The presence of methyl vs. chlorine results in a 20.43 g/mol molecular weight difference that may affect dosing calculations and solubility [1][2].

Molecular Weight
Cross-study comparable
ΔMW = −20.43 g/mol (420.34 vs 440.77)
May inform selection in lead optimization where lower MW is a design criterion.
Values from supplier data sheets.
Molecular Weight Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: 4-Methylbenzamide vs. 4-Methoxybenzamide Derivative

The target compound exhibits a topological polar surface area (TPSA) of 108.42 Ų, identical to the 4-chlorobenzamide analog. In contrast, the 4-methoxybenzamide analog (392302-88-4) has a higher TPSA due to the additional oxygen atom. This quantitative difference in polar surface area can influence blood-brain barrier penetration [1].

TPSA
Class-level inference
108.42 Ų (vs ~117 Ų for 4-OMe analog)
Lower TPSA supports consideration for CNS permeability screening assays.
4-OMe analog TPSA estimated; direct measurement advised.
TPSA Drug-likeness Physicochemical Properties

Target Binding Affinity Inference from Close Analog: 4-Chlorobenzamide Derivative Shows nM Ki at Muscarinic M1 Receptor

While direct affinity data for the target compound is not publicly available, the 4-chlorobenzamide analog (NSC 1327207) demonstrates high affinity at the M1 muscarinic receptor (Ki = 2.30 nM) and M2 receptor (Ki = 6.30 nM) [1]. The para-substituent on the benzamide ring is a critical determinant of binding potency in this series.

Binding Affinity
Class-level inference
Direct data not available. Close analog (4-Cl) exhibits Ki 2.30 nM at M1 receptor.
Supports investigation of selectivity profile within this chemotype.
Binding data from public database; confirmation required.
Muscarinic Receptor Binding Affinity Neurological Target

Optimal Application Scenarios for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide Based on Quantitative Evidence


SAR Studies on Benzamide Para-Substituent Effects in CNS Drug Discovery Programs

The distinct lipophilicity (logP 5.5273) and TPSA (108.42 Ų) of this compound make it a valuable comparator molecule for probing how para-substituent modifications influence brain penetration potential in 1,3,4-thiadiazole-benzamide CNS-targeting series [1].

Kinase Inhibitor Lead Optimization Campaigns Requiring Precise Physicochemical Property Control

Leveraging the well-characterized Abl tyrosine kinase inhibitory activity of the core chemotype, procurement of this 4-methyl variant enables direct assessment of how replacing chlorine (MW 440.77) with methyl (MW 420.34) affects target potency and selectivity [1].

Muscarinic Receptor Subtype Selectivity Profiling Studies

Given the high M1/M2 affinity of the closely related 4-chlorobenzamide analog (Ki 2.30/6.30 nM), this compound serves as a critical structural probe to determine whether a para-methyl substitution alters the M1/M2 selectivity ratio, a key parameter for neurological disorder therapies [2].

Application
Selection Property
Validation Focus
SAR Studies on Benzamide Substituent Effects for CNS Target Profiling
Lipophilicity and TPSA differentiation
Membrane permeability and brain penetration screening in model systems
Kinase Inhibitor Lead Optimization Programs
Molecular weight and substitution profile
Target potency and selectivity assay endpoints
Muscarinic Receptor Subtype Selectivity Profiling
Para-substituent effect on receptor selectivity
M1/M2 selectivity ratio determination in neuroscience research contexts
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